molecular formula C16H9ClFN5O B214866 1-(4-chlorophenyl)-5-[5-(2-fluorophenyl)-4-isoxazolyl]-1H-tetraazole

1-(4-chlorophenyl)-5-[5-(2-fluorophenyl)-4-isoxazolyl]-1H-tetraazole

カタログ番号 B214866
分子量: 341.72 g/mol
InChIキー: QDBIISRJQUAMFO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(4-chlorophenyl)-5-[5-(2-fluorophenyl)-4-isoxazolyl]-1H-tetrazole, also known as TAK-915, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. TAK-915 belongs to the class of tetrazole-based compounds, which have been extensively studied for their pharmacological properties.

作用機序

1-(4-chlorophenyl)-5-[5-(2-fluorophenyl)-4-isoxazolyl]-1H-tetraazole binds to the benzodiazepine site of GABA-A receptors containing the α5 subunit, leading to an increase in the activity of these receptors. This results in an enhancement of GABAergic neurotransmission, which in turn leads to an inhibition of neuronal excitability. The enhancement of GABAergic neurotransmission has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia.
Biochemical and Physiological Effects:
1-(4-chlorophenyl)-5-[5-(2-fluorophenyl)-4-isoxazolyl]-1H-tetraazole has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. The compound has also been found to have anxiolytic and sedative effects. 1-(4-chlorophenyl)-5-[5-(2-fluorophenyl)-4-isoxazolyl]-1H-tetraazole has been shown to be well-tolerated in animal studies, with no significant adverse effects observed.

実験室実験の利点と制限

1-(4-chlorophenyl)-5-[5-(2-fluorophenyl)-4-isoxazolyl]-1H-tetraazole has several advantages for lab experiments. The compound has a high affinity for the α5 subunit of GABA-A receptors, which makes it a potent modulator of these receptors. 1-(4-chlorophenyl)-5-[5-(2-fluorophenyl)-4-isoxazolyl]-1H-tetraazole has also been shown to be selective for the α5 subunit, with no significant activity on other subunits of GABA-A receptors. However, one limitation of 1-(4-chlorophenyl)-5-[5-(2-fluorophenyl)-4-isoxazolyl]-1H-tetraazole is its poor solubility in water, which can make it difficult to administer in animal studies.

将来の方向性

There are several future directions for research on 1-(4-chlorophenyl)-5-[5-(2-fluorophenyl)-4-isoxazolyl]-1H-tetraazole. One area of interest is the potential therapeutic applications of the compound in neurological disorders. 1-(4-chlorophenyl)-5-[5-(2-fluorophenyl)-4-isoxazolyl]-1H-tetraazole has shown promising results in animal models of Alzheimer's disease and schizophrenia, and further studies are needed to evaluate its efficacy in humans. Another area of interest is the development of more soluble analogs of 1-(4-chlorophenyl)-5-[5-(2-fluorophenyl)-4-isoxazolyl]-1H-tetraazole, which would improve its pharmacokinetic properties and make it easier to administer in animal studies. Finally, the mechanism of action of 1-(4-chlorophenyl)-5-[5-(2-fluorophenyl)-4-isoxazolyl]-1H-tetraazole on GABA-A receptors containing the α5 subunit is not fully understood, and further studies are needed to elucidate the molecular basis of its activity.

合成法

The synthesis of 1-(4-chlorophenyl)-5-[5-(2-fluorophenyl)-4-isoxazolyl]-1H-tetraazole involves a multi-step process that starts with the reaction of 4-chlorobenzaldehyde with hydroxylamine hydrochloride to form 4-chlorobenzaldoxime. The oxime is then reacted with 2-fluorophenylacetic acid to form the corresponding amide. The amide is further reacted with sodium azide and copper (I) iodide to form the tetrazole ring. Finally, the isoxazole ring is introduced through a reaction with hydroxylamine hydrochloride and acetic anhydride.

科学的研究の応用

1-(4-chlorophenyl)-5-[5-(2-fluorophenyl)-4-isoxazolyl]-1H-tetraazole has been studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, schizophrenia, and cognitive impairment. The compound has been found to modulate the activity of GABA-A receptors, which are involved in the regulation of neuronal excitability. 1-(4-chlorophenyl)-5-[5-(2-fluorophenyl)-4-isoxazolyl]-1H-tetraazole has been shown to enhance the activity of GABA-A receptors containing the α5 subunit, which are predominantly expressed in the hippocampus, a brain region involved in learning and memory.

特性

製品名

1-(4-chlorophenyl)-5-[5-(2-fluorophenyl)-4-isoxazolyl]-1H-tetraazole

分子式

C16H9ClFN5O

分子量

341.72 g/mol

IUPAC名

4-[1-(4-chlorophenyl)tetrazol-5-yl]-5-(2-fluorophenyl)-1,2-oxazole

InChI

InChI=1S/C16H9ClFN5O/c17-10-5-7-11(8-6-10)23-16(20-21-22-23)13-9-19-24-15(13)12-3-1-2-4-14(12)18/h1-9H

InChIキー

QDBIISRJQUAMFO-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=C(C=NO2)C3=NN=NN3C4=CC=C(C=C4)Cl)F

正規SMILES

C1=CC=C(C(=C1)C2=C(C=NO2)C3=NN=NN3C4=CC=C(C=C4)Cl)F

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。